molecular formula C10H16N4O2 B13632586 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13632586
M. Wt: 224.26 g/mol
InChI Key: AXEWTUDRCGYIGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions where an ethylamine is introduced.

    Incorporation of the 1,2,4-Triazole Ring: This can be done through cyclization reactions involving hydrazine derivatives and formamide.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, forming N-oxides.

    Reduction: Reduction reactions might target the triazole ring or the cyclopropyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it could be studied for its interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.

Industry

In industry, it might be used in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action for 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid would likely involve its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,3-triazol-1-yl)propanoic acid

Uniqueness

The unique combination of the cyclopropyl group, ethylamino group, and 1,2,4-triazole ring in 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid may confer distinct biological properties, making it a valuable compound for further research and development.

Biological Activity

2-Cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound notable for its structural features, including a cyclopropyl group, an ethylamino group, and a 1,2,4-triazole ring. These structural elements have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anthelmintic properties.

PropertyValue
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H16N4O2/c1-2-12...
Canonical SMILESCCNC(CN1C=NC=N1)(C2CC2)C(=O)O

Anti-inflammatory Activity

Recent studies indicate that derivatives of 1,2,4-triazole containing propanoic acid moieties exhibit significant anti-inflammatory properties. For instance, compounds synthesized from amidrazones showed reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. Specifically, derivatives 3a , 3c , and 3e demonstrated the most beneficial effects in reducing inflammation markers without exhibiting toxicity .

Antibacterial Activity

The antibacterial activity of triazole derivatives has been assessed against various Gram-positive and Gram-negative bacterial strains. The presence of the triazole ring is believed to enhance the interaction with bacterial enzymes or receptors. Compounds derived from similar structures have shown promising results in inhibiting bacterial growth, suggesting that this compound could also possess antibacterial properties .

Anthelmintic Activity

The anthelmintic potential of triazole derivatives has been explored through studies involving Rhabditis sp. cultures. The results indicated that certain derivatives significantly affected the viability of these parasites. Although specific data on this compound is limited, the structural similarities with effective anthelmintics suggest a potential for similar activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes or receptors, which may play a crucial role in modulating biochemical pathways related to inflammation and microbial resistance.

Case Studies

Several studies have focused on synthesizing new derivatives based on the structure of this compound:

  • Study on Anti-inflammatory Effects : A study synthesized several 1,2,4-triazole derivatives and evaluated their effects on cytokine release in cell cultures. The results indicated that compounds with similar structures significantly inhibited TNF-α release .
  • Antibacterial Evaluation : Another research effort tested various triazole derivatives against a range of bacterial strains. The findings suggested that modifications to the triazole ring could enhance antibacterial efficacy .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C10H16N4O2/c1-2-12-10(9(15)16,8-3-4-8)5-14-7-11-6-13-14/h6-8,12H,2-5H2,1H3,(H,15,16)

InChI Key

AXEWTUDRCGYIGN-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=NC=N1)(C2CC2)C(=O)O

Origin of Product

United States

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